2-phenoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
2-PHENOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE is a complex organic compound that features a combination of phenoxy, thiophene, triazolo, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-PHENOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
2-PHENOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-PHENOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interfere with the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s aromaticity and reactive positions allow it to participate in various biochemical pathways, potentially activating or inhibiting specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have a thiophene framework, are known for their pharmacological properties.
Triazole Derivatives: Compounds such as voriconazole and fluconazole, which contain triazole rings, are widely used as antifungal agents.
Thiazole Derivatives: Compounds like ritonavir and abafungin, which feature thiazole rings, are known for their antiviral and antifungal activities.
Uniqueness
2-PHENOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ACETAMIDE is unique due to its combination of phenoxy, thiophene, triazolo, and thiazole moieties, which confer a diverse range of chemical and biological properties. This combination allows the compound to participate in various reactions and interact with multiple molecular targets, making it a versatile and valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C18H16N4O2S2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-phenoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H16N4O2S2/c23-16(11-24-14-5-2-1-3-6-14)19-9-8-13-12-26-18-20-17(21-22(13)18)15-7-4-10-25-15/h1-7,10,12H,8-9,11H2,(H,19,23) |
InChI Key |
RNWJUNQFXMEMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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